Direct Evidence: N-(4-tert-butylbenzyl)-N-methylamine as a Validated Penultimate Intermediate for Butenafine Antifungal API
N-(4-tert-butylbenzyl)-N-methylamine is a specific, validated intermediate in the commercial synthesis of butenafine hydrochloride, a benzylamine-class antifungal drug. The compound is condensed with 1-(chloromethyl)naphthalene in the presence of sodium carbonate in hot DMF to form butenafine [1]. This specific chemical transformation is well-documented and is the basis for the compound's primary commercial value, distinguishing it from non-tert-butylated analogs which are not utilized in this FDA-approved drug synthesis.
| Evidence Dimension | Validated Pharmaceutical Intermediate Use |
|---|---|
| Target Compound Data | Core intermediate for Butenafine hydrochloride synthesis |
| Comparator Or Baseline | N-methylbenzylamine |
| Quantified Difference | Qualitative: Used in FDA-approved drug synthesis vs. Not used |
| Conditions | Reaction with 1-(chloromethyl)naphthalene, sodium carbonate, hot DMF |
Why This Matters
This validates the compound's direct industrial utility in the pharmaceutical supply chain, justifying procurement over other amines that are not on a regulated synthetic pathway.
- [1] DrugFuture. (n.d.). Butenafine hydrochloride, 501 cream (combination with betamethasone dipropionate), KP-363, Volley, Mentax - Drug Synthesis Database. View Source
